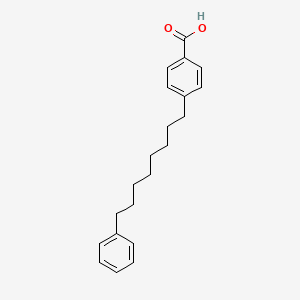

4-(8-Phenyloctyl)benzoic acid

Description

4-(8-Phenyloctyl)benzoic acid is a benzoic acid derivative featuring a phenyl-substituted octyl chain at the para position of the aromatic ring. The extended alkyl chain with a terminal phenyl group may influence its mesomorphic behavior, solubility, and intermolecular interactions, as seen in related compounds like 4-(octyloxy)benzoic acid (4-BAO) .

Propriétés

Formule moléculaire |

C21H26O2 |

|---|---|

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

4-(8-phenyloctyl)benzoic acid |

InChI |

InChI=1S/C21H26O2/c22-21(23)20-16-14-19(15-17-20)13-7-4-2-1-3-6-10-18-11-8-5-9-12-18/h5,8-9,11-12,14-17H,1-4,6-7,10,13H2,(H,22,23) |

Clé InChI |

PPGBCJSBCRLVJP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Phenyloctyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 8-phenyloctyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(8-Phenyloctyl)benzoic acid may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of high-pressure reactors and advanced catalysts can further optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(8-Phenyloctyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The benzylic position of the alkyl chain can be oxidized to form benzoic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids

Applications De Recherche Scientifique

4-(8-Phenyloctyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers

Mécanisme D'action

The mechanism of action of 4-(8-Phenyloctyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. The long alkyl chain and phenyl group contribute to the compound’s hydrophobic interactions, which can affect membrane permeability and protein binding .

Comparaison Avec Des Composés Similaires

(a) Chain Length and Flexibility

- 4-(Octyloxy)benzoic acid (4-BAO): Contains an octyloxy group (C8H17O-) instead of a phenyloctyl chain.

- 4-(4-Phenylbutoxy)benzoic acid : Features a shorter butoxy chain (C4H9O-) with a terminal phenyl group. Its molecular weight (270.32 g/mol) and LogP (5.0) suggest higher hydrophobicity than 4-BAO but lower than 4-(8-phenyloctyl)benzoic acid due to the shorter chain .

(b) Functional Group Variations

- 4-(Sulfooxy)benzoic acid (BS) : The sulfated group (-OSO3H) drastically increases water solubility and biological activity, as demonstrated in antifouling applications . In contrast, the phenyloctyl chain in 4-(8-phenyloctyl)benzoic acid would prioritize lipid membrane interaction.

- 4-Benzoylbenzoic acid : Contains a benzoyl group (C6H5CO-) instead of an alkyl chain. This bulky substituent reduces flexibility and increases melting point (198–200°C), highlighting how steric effects dominate over alkyl chain interactions .

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 4-(8-Phenyloctyl)benzoic acid, and how can purity be optimized?

- Methodology : A common approach involves alkylation of 4-hydroxybenzoic acid with 8-phenyloctyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to remove unreacted precursors. Purity can be confirmed using NMR (¹H/¹³C) and FT-IR spectroscopy to verify the absence of residual solvents or byproducts .

- Key Parameters : Monitor reaction progress via TLC, and optimize reaction time/temperature to minimize side products like over-alkylated derivatives.

Q. How can thermal stability and phase transitions of 4-(8-Phenyloctyl)benzoic acid be characterized?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects melting points and liquid crystalline behavior (if applicable). For example, structurally similar compounds (e.g., 4-n-Octylbenzoic acid) show melting transitions near 80–100°C .

- Data Interpretation : Compare DSC thermograms with homologous derivatives (e.g., shorter alkyl chains) to infer structure-property relationships.

Q. What safety protocols are essential for handling 4-(8-Phenyloctyl)benzoic acid in laboratory settings?

- Guidelines : Follow GHS recommendations for benzoic acid derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Store in airtight containers away from oxidizers (based on analogs like 4-(4-Chlorophenoxy)benzoic acid) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 4-(8-Phenyloctyl)benzoic acid?

- Methodology : Grow crystals via slow evaporation (solvent: ethanol/water mixture). Use SHELX-97 for structure solution and refinement . Key steps:

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve phase problems via direct methods (SIR97) .

Refine anisotropic displacement parameters and validate geometry using WinGX or OLEX2 .

- Challenges : Address potential twinning or disorder in the phenyloctyl chain using SHELXL’s TWIN/BASF commands .

Q. How to reconcile discrepancies between computational and experimental data (e.g., dipole moments, bond lengths)?

- Approach : Perform DFT calculations (e.g., Gaussian 09, B3LYP/6-311+G(d,p)) to optimize geometry. Compare calculated bond lengths/angles with X-ray data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions .

- Case Study : For analogs like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, hydrogen bonding networks in crystals often deviate from gas-phase models .

Q. What strategies are effective for studying the biological activity of 4-(8-Phenyloctyl)benzoic acid?

- Experimental Design :

- Enzyme Inhibition : Screen against target enzymes (e.g., lipoxygenase) using fluorescence-based assays. Compare IC₅₀ values with shorter-chain analogs to assess alkyl chain length effects .

- Cellular Uptake : Use LC-MS (Creative Proteomics platform) to quantify intracellular concentrations in model cell lines .

- Data Analysis : Apply molecular docking (AutoDock Vina) to predict binding modes with proteins, prioritizing hydrophobic interactions from the phenyloctyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.